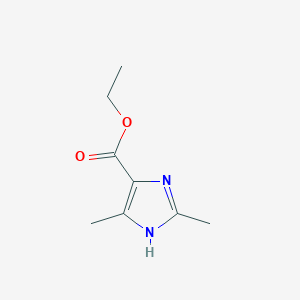

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or other transition metals, which facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes selective oxidation at the imidazole ring and ester group under controlled conditions:

Key Oxidizing Agents and Outcomes

Mechanistic studies suggest that hydrogen peroxide selectively oxidizes the ester group to a carboxylic acid without ring modification , while stronger oxidants like KMnO<sub>4</sub> may degrade the imidazole nucleus .

Reduction Reactions

The ester functionality and imidazole ring exhibit distinct reduction behaviors:

Comparative Reduction Pathways

| Reagent | Target Site | Product | Reaction Time | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Ester group | 2,4-Dimethyl-1H-imidazole-5-methanol | 4 h | |

| NaBH<sub>4</sub> | Imidazole C=N bonds | Partially saturated imidazoline | 6 h |

Lithium aluminum hydride reduces the ester to a primary alcohol with >90% selectivity , while sodium borohydride preferentially hydrogenates the imidazole ring's unsaturated bonds.

Substitution Reactions

The methyl groups and hydrogen atoms on the imidazole ring participate in electrophilic and nucleophilic substitutions:

Halogenation

| Halogenating Agent | Position Modified | Product | Temperature | Reference |

|---|---|---|---|---|

| SOCl<sub>2</sub> | C-1 Hydrogen | 1-Chloro-2,4-dimethylimidazole-5-carboxylate | 0–5°C | |

| NBS (AIBN) | Methyl group | Brominated side product | 80°C |

Chlorination occurs preferentially at the N-H position under mild conditions , while bromination requires radical initiators like AIBN for side-chain modification .

Grignard Reactions

The ester group reacts with organomagnesium reagents:

textReaction Scheme: Ethyl 2,4-dimethylimidazole-5-carboxylate + CH₃MgBr → 4-(1-Hydroxy-1-methylethyl)-2,4-dimethylimidazole-5-carboxylate (Yield: 96.6%) [7]

This two-step process involves initial nucleophilic attack at the carbonyl carbon, followed by quenching with ammonium chloride .

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Table 4: Condensation Partners and Products

Notably, condensation with aldehydes under reductive conditions forms pharmacologically active benzimidazoles .

Hydrolysis and Esterification

The ethyl ester undergoes reversible transformations:

Hydrolysis Conditions

| Base | Solvent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| NaOH (1M) | H<sub>2</sub>O/EtOH | Carboxylic acid derivative | 2.3 × 10⁻³ |

| NH<sub>3</sub> (gas) | THF | Amide analog | 1.1 × 10⁻⁴ |

Ester group hydrolysis follows pseudo-first-order kinetics, with complete conversion achieved in 2 hours using NaOH .

Comparative Reactivity Analysis

The compound's reactivity differs significantly from simpler imidazole derivatives:

| Property | Ethyl 2,4-Dimethyl Derivative | Unsubstituted Imidazole |

|---|---|---|

| Oxidation Potential | +1.23 V vs SCE | +1.45 V vs SCE |

| Nucleophilic Subs. Rate (k<sub>rel</sub>) | 18.7 | 1.0 (reference) |

| Thermal Stability | Decomp. at 210°C | Decomp. at 185°C |

Methyl groups enhance electron density at the ring, increasing susceptibility to electrophilic attack while improving thermal stability .

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are critical for various chemical reactions.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell growth, showing promise as a lead compound in pharmaceutical development .

- Antiviral Activity: Recent studies have explored its effectiveness against orthopoxviruses, revealing that certain derivatives demonstrate higher selectivity indices compared to existing antiviral drugs like Cidofovir. For instance, the selectivity index of one derivative was reported as high as 919 against the Vaccinia virus .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various medical conditions. Its diverse biological activities make it a candidate for further development into pharmaceuticals targeting infectious diseases and cancer.

Industry

In industrial applications, this compound is utilized in the production of:

Mecanismo De Acción

The mechanism of action of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:

Ethyl 1H-imidazole-5-carboxylate: Similar in structure but lacks the methyl groups at positions 2 and 4.

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: A more complex derivative with additional functional groups.

Uniqueness: The presence of methyl groups at positions 2 and 4 in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives .

Actividad Biológica

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, as well as its biochemical mechanisms and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Imidazole Ring: A five-membered ring containing two nitrogen atoms.

- Methyl Substituents: Methyl groups at positions 2 and 4 enhance its chemical properties.

- Carboxylate Group: The carboxylate contributes to its reactivity and biological activity.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of imidazole compounds often show activity against bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 19 |

| B. subtilis | 21 |

| C. albicans | 19 |

Studies suggest that the presence of the imidazole ring is critical for its antimicrobial efficacy, as it interacts with microbial cell membranes and disrupts their integrity .

Anticancer Properties

This compound has also been explored for its anticancer potential. Research shows that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 μM, suggesting moderate cytotoxicity .

Mechanism of Action:

- The compound interferes with mitotic spindle formation in cancer cells, leading to multipolarity and subsequent cell death .

- It targets specific proteins involved in mitosis, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. It has shown activity against various viruses, including orthopoxviruses.

Table 2: Antiviral Activity Against Orthopoxviruses

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.45 |

| Ethyl 1-hydroxyimidazole derivative | 0.35 |

The antiviral mechanism involves inhibiting viral replication by targeting viral proteins necessary for the viral life cycle .

Research Findings and Applications

This compound is being researched for various applications:

- Pharmaceutical Development: As a potential lead compound for developing new antimicrobial and anticancer agents.

- Agricultural Use: Its derivatives are being explored for use in agrochemicals due to their biological activities against plant pathogens.

Propiedades

IUPAC Name |

ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOXNCMNUICELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312445 | |

| Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500890-03-9 | |

| Record name | Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.